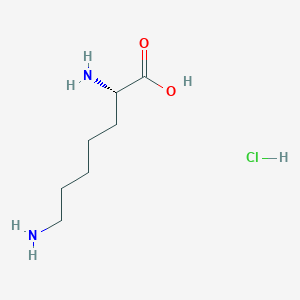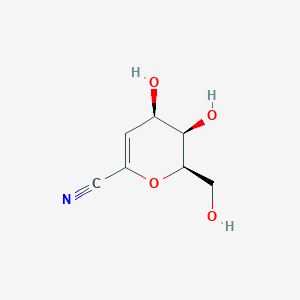
1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine
説明
The compound is a derivative of pyrimidine, which is a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . The presence of the triazole group suggests that this compound might have potential biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the triazole group adds another five-membered ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and depend on the specific functional groups present in the molecule. For example, the presence of the pyrimidine and triazole groups could potentially participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their exact structure. For example, “1-(6-Chloropyrimidin-4-yl)ethanone” has a molecular weight of 156.57 and is a solid at room temperature .科学的研究の応用
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing derivatives of 1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine and characterized their structures using various analytical techniques. For instance, Murugavel et al. (2014) synthesized a compound by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2, which was structurally characterized by single crystal X-ray diffraction and NMR spectroscopy. This study highlighted the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular conformation and forming supramolecular networks (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Antitumor and Antibacterial Activities
Several studies have focused on evaluating the antitumor and antibacterial properties of 1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine derivatives. For example, Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives and reported their preliminary antitumor activities. Similarly, Murugavel et al. (2015) investigated the antibacterial activity of a derivative against various Gram-positive and Gram-negative bacteria, revealing that the compound exhibited good to moderate activity (Chu De-qing, 2011); (Murugavel, Madhanraj, Kumar, Nagarajan, & Ponnuswamy, 2015).
Application in Material and Polymer Fields
The unique properties of 1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine derivatives have also found applications in material science and polymer synthesis. Researchers have exploited these compounds for their broad spectrum of biological properties, including antibacterial, anti-allergic, and anti-HIV activities, which make them potential candidates for chemotherapeutic agents and components in advanced materials and polymers (Murugavel et al., 2014).
作用機序
Safety and Hazards
The safety and hazards associated with such compounds depend on their specific chemical structure and use. For example, “(6-chloropyrimidin-4-yl)methanol” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN6/c7-4-1-5(10-2-9-4)13-3-11-6(8)12-13/h1-3H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSHUKWERTAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717080 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine | |
CAS RN |
1260850-75-6 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1506097.png)





![6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1506106.png)






